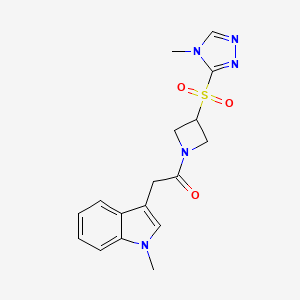
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Substituted Azetidinones : Research highlights the synthesis of azetidinones derived from apremilast dimerization, emphasizing the biological and pharmacological significance of these scaffolds. Sulfonamide rings and derivatives are noted for their importance in medicinal chemistry, being core structures in several alkaloids (Jagannadham et al., 2019).
Chemical Modifications for Enhanced Activity : Another study focused on the chemical modification of sulfazecin to improve antibacterial activity, synthesizing various azetidinone-1-sulfonic acid derivatives. This indicates the versatility of azetidinones in developing potent antibacterial agents (Sendai et al., 1985).
Phosphine-Catalyzed Synthesis : A novel phosphine-catalyzed intermolecular cyclization method was reported for constructing benzo[b]azepin-3-ones, showcasing a unique approach to synthesize complex heterocyclic compounds under mild conditions (Zhang et al., 2019).
Potential Biological Applications
Anticonvulsant Potential : A study on indole-1,2,4-triazine derivatives revealed significant anticonvulsant activities, suggesting the potential of such compounds in developing new therapeutic agents for epilepsy (Ahuja & Siddiqui, 2014).
Anti-inflammatory Activity : Indolyl azetidinones were synthesized and evaluated for their anti-inflammatory activity, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Kalsi et al., 1990).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-20-8-12(14-5-3-4-6-15(14)20)7-16(23)22-9-13(10-22)26(24,25)17-19-18-11-21(17)2/h3-6,8,11,13H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIYUGNXVDQSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=NN=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1'-((4-methylstyryl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2582797.png)
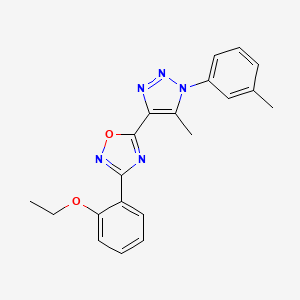
![N-(2-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582799.png)
![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2582800.png)


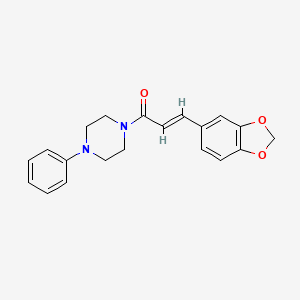
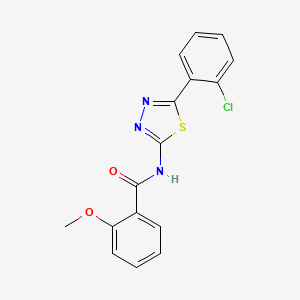

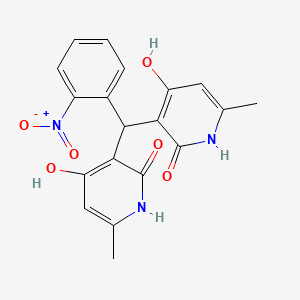
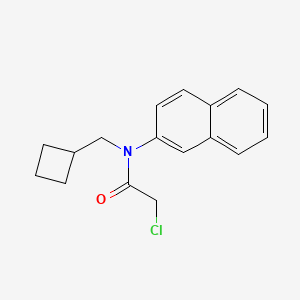
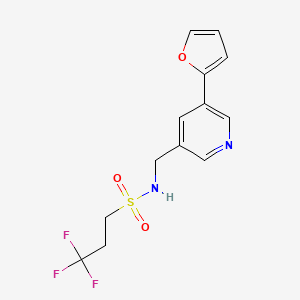
![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2582815.png)
![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)